molecular formula C18H30N6O2S B256399 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide

2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide

Cat. No. B256399
M. Wt: 394.5 g/mol
InChI Key: CEWGTHCKUPYDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide, also known as ACT-178592, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and neurodegeneration. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects
2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide is its potent anti-inflammatory and anti-tumor activities. It has also shown neuroprotective effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide is its limited solubility in water, which can make it challenging to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the research on 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide and to determine its optimal dosage and administration route for in vivo studies.
Conclusion
In conclusion, 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide is a novel compound with promising therapeutic applications in various diseases. It has shown potent anti-inflammatory and anti-tumor activities and has also demonstrated neuroprotective effects. The synthesis method has been optimized to obtain high yields and purity of the compound. However, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its optimal dosage and administration route for in vivo studies.

Synthesis Methods

The synthesis of 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide involves a multi-step process that includes the reaction of 2-(3-amino-5-mercapto-4H-1,2,4-triazol-4-yl)acetic acid with cyclohexylamine, followed by the reaction with ethyl chloroacetate. The resulting compound is then treated with sodium hydroxide to obtain the final product, 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In preclinical studies, 2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide has demonstrated potent anti-inflammatory and anti-tumor activities. It has also shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

2-(3-amino-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-4-yl)-N-cyclohexylacetamide

Molecular Formula

C18H30N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[3-amino-5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C18H30N6O2S/c19-17-22-23-18(27-12-16(26)21-14-9-5-2-6-10-14)24(17)11-15(25)20-13-7-3-1-4-8-13/h13-14H,1-12H2,(H2,19,22)(H,20,25)(H,21,26)

InChI Key

CEWGTHCKUPYDRZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=NN=C2SCC(=O)NC3CCCCC3)N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=NN=C2SCC(=O)NC3CCCCC3)N

Origin of Product

United States

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